Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI)

Description

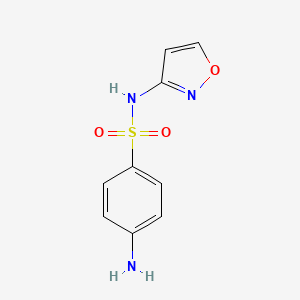

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9/h1-6H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOXIKLCHCEONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182101 | |

| Record name | Benzenesulfonamide, 4-amino-N-3-isoxazolyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2776-47-8 | |

| Record name | Sulfanilamide, N'-3-isoxazolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-3-isoxazolyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

3-Sulfanilamidoisoxazole, also known as 4-amino-N-(3-isoxazolyl)benzenesulfonamide, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of tetrahydrofolate, which is essential for the synthesis of nucleic acids in bacteria.

Mode of Action

3-Sulfanilamidoisoxazole acts as a competitive inhibitor of dihydropteroate synthetase. It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding. This inhibition prevents the synthesis of dihydrofolic acid, thereby disrupting the production of essential nucleic acids in bacteria.

Biochemical Pathways

The primary biochemical pathway affected by 3-Sulfanilamidoisoxazole is the folic acid synthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydrofolic acid, a crucial intermediate in this pathway. This disruption leads to a deficiency of tetrahydrofolate, which is necessary for the synthesis of nucleic acids. As a result, bacterial growth and division are inhibited.

Pharmacokinetics

Sulfonamides, the class of antibiotics to which 3-sulfanilamidoisoxazole belongs, are generally well-absorbed orally. They are widely distributed throughout the body and are metabolized in the liver. Sulfonamides are primarily excreted in the urine.

Result of Action

The primary result of 3-Sulfanilamidoisoxazole’s action is the inhibition of bacterial growth and division . By disrupting the synthesis of nucleic acids, the compound prevents bacteria from replicating their DNA and dividing, thereby inhibiting their growth. This makes 3-Sulfanilamidoisoxazole effective against a wide range of gram-negative and gram-positive organisms.

Action Environment

The action of 3-Sulfanilamidoisoxazole, like other antibiotics, can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the target bacteria

Biological Activity

Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈N₄O₃S and an average mass of 239.25 g/mol. Its structure features a benzenesulfonamide moiety linked to an isoxazole ring, which contributes to its unique chemical reactivity and biological properties.

Target Enzymes : The primary mechanism of action for benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI) involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Biochemical Pathways : The compound primarily affects the folic acid synthesis pathway, which is essential for bacterial growth and reproduction. By acting as a competitive inhibitor of DHPS, it effectively hampers the ability of bacteria to synthesize folate, thereby curtailing their proliferation.

Antimicrobial Activity

Benzenesulfonamide derivatives have demonstrated significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that the compound exhibits potent activity against Gram-positive and Gram-negative bacteria. For instance, it has been reported that derivatives like 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide significantly reduced bacterial growth in vitro .

- Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives have low MIC values against pathogens such as E. coli and S. aureus, suggesting high potency .

Antifungal Activity

The compound also shows antifungal properties, making it a candidate for treating fungal infections. Its activity is attributed to similar mechanisms as those observed in bacterial inhibition.

Anticancer Potential

Emerging studies suggest that benzenesulfonamide derivatives may possess anticancer activities by targeting specific cancer cell lines. For example, compounds have been evaluated for their efficacy in inhibiting tumor growth through various pathways including apoptosis induction.

Table 1: Summary of Biological Activities

| Activity | Target Organism/Cell Line | MIC (mg/mL) | Effectiveness |

|---|---|---|---|

| Bacterial Growth Inhibition | E. coli | 6.72 | High |

| Bacterial Growth Inhibition | S. aureus | 6.63 | High |

| Antifungal Activity | Various Fungi | Not Specified | Moderate |

| Anticancer Activity | Human Cancer Cell Lines | Not Specified | Promising |

Research Insights

- A study demonstrated that the compound significantly decreased perfusion pressure in isolated rat heart models, indicating potential cardiovascular effects .

- Another investigation highlighted its role as a competitive inhibitor against carbonic anhydrase II and VII, suggesting therapeutic applications in conditions like glaucoma and neuropathic pain.

Pharmacological Applications

The versatility of benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI) extends beyond antimicrobial applications:

- Therapeutic Development : Its properties make it a candidate for developing new antibiotics and anticancer drugs.

- Agricultural Use : The compound's antifungal properties may also be exploited in agricultural settings to protect crops from fungal diseases.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Antiviral Research

Several benzenesulfonamide derivatives have been synthesized and tested for HIV integrase (HIV-IN) inhibitory activity. Key findings from styrylquinoline-based derivatives include:

Table 1: Comparison of Styrylquinoline-Benzenesulfonamide Derivatives

Mechanistic Insight :

The electron-withdrawing nitro group increases the acidity of the sulfonamide moiety, facilitating chelation with metallic cofactors in HIV-IN. This structural feature is critical for antiviral efficacy .

Agricultural Sulfonamides and Structural Analogues

Table 2: Comparison with Agricultural Sulfonamides

Key Differences :

- Target Organisms : While the target compound acts on pests, triazophos and triasulfuron target insects and weeds, respectively.

- Mechanism: The isoxazolyl group in the target compound may interfere with pest-specific enzymes, whereas triazine derivatives disrupt plant amino acid synthesis .

Substituent Effects on Bioactivity

Table 3: Impact of Substituents on Benzenesulfonamide Derivatives

Structural-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., nitro) enhance antiviral activity by promoting metal chelation.

- Amino groups (electron-donating) may improve solubility or target binding in pesticides but reduce acidity compared to nitro derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.